2-Nitrocyclopropane-1-carboxylic acid

Catalog No.
S705724
CAS No.
22882-43-5
M.F
C4H5NO4
M. Wt
131.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrocyclopropane-1-carboxylic acid

CAS Number

22882-43-5

Product Name

2-Nitrocyclopropane-1-carboxylic acid

IUPAC Name

(1R,2R)-2-nitrocyclopropane-1-carboxylic acid

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

InChI

InChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1

InChI Key

ZWYGYMZMGJZSMM-PWNYCUMCSA-N

SMILES

C1C(C1[N+](=O)[O-])C(=O)O

Canonical SMILES

C1C(C1[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1[C@H]([C@@H]1[N+](=O)[O-])C(=O)O

2-Nitrocyclopropane-1-carboxylic acid is a cyclic organic compound characterized by its unique cyclopropane structure, which includes a nitro group and a carboxylic acid functional group. This compound possesses a three-membered carbon ring (cyclopropane) with a nitro group (-NO2) attached to one of the carbons and a carboxylic acid (-COOH) attached to another. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound, making it an interesting subject of study in organic chemistry.

Synthesis and Reactivity:

2-Nitrocyclopropane-1-carboxylic acid is a relatively rare organic compound, and research on its synthesis and reactivity is limited. However, some studies have explored its preparation through various methods, including the nitration of cyclopropane carboxylic acid derivatives []. Additionally, research has investigated its reactivity in cyclization reactions, demonstrating its potential as a building block for more complex molecules.

Potential Applications:

While specific applications of 2-Nitrocyclopropane-1-carboxylic acid itself are scarce, its unique structure holds potential for further exploration in various scientific research areas:

  • Asymmetric Synthesis

    The presence of a chiral center (an asymmetric carbon atom) in the molecule opens possibilities for its utilization in asymmetric synthesis, a technique crucial for creating enantiopure (single-handed) molecules with specific biological properties [].

  • Precursor for Functionalized Cyclopropanes

    The nitro group (-NO2) can be readily transformed into other functional groups through various chemical reactions. This characteristic makes 2-Nitrocyclopropane-1-carboxylic acid a potential precursor for the synthesis of diverse functionalized cyclopropane derivatives, which are valuable building blocks in organic synthesis [].

  • Material Science

    The unique ring structure and functional groups present in the molecule could potentially lead to applications in material science, such as the development of novel polymers or catalysts [].

Typical of both nitro compounds and carboxylic acids. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles, leading to the formation of amines or other derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogenation or metal catalysts.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of cyclopropanamine derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis .

The biological activity of 2-nitrocyclopropane-1-carboxylic acid is still under investigation. Compounds with similar structures have shown potential as antimicrobial agents and as precursors in the synthesis of biologically active molecules. The unique structure of 2-nitrocyclopropane-1-carboxylic acid may contribute to its pharmacological properties, making it a candidate for further research in medicinal chemistry .

Several methods have been developed for the synthesis of 2-nitrocyclopropane-1-carboxylic acid:

  • Cyclopropanation Reactions: Using diazo compounds or alkenes in the presence of transition metal catalysts can lead to the formation of cyclopropane derivatives with nitro and carboxylic acid functionalities.
  • Nitro Group Introduction: The nitro group can be introduced through nitration reactions involving cyclopropane derivatives followed by subsequent functionalization to add the carboxylic acid.
  • Alkylation and Carboxylation: Starting from simple cyclopropanes, alkylation followed by carboxylation reactions can yield 2-nitrocyclopropane-1-carboxylic acid .

2-Nitrocyclopropane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activity.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as herbicides or pesticides.
  • Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules, particularly in asymmetric synthesis .

Interaction studies involving 2-nitrocyclopropane-1-carboxylic acid focus on its reactivity with biological targets and other chemical species. Research has indicated that its nitro group can participate in various interactions that may influence its biological activity. Studies on similar compounds suggest that understanding these interactions is crucial for developing effective therapeutic agents .

Several compounds share structural similarities with 2-nitrocyclopropane-1-carboxylic acid. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1-Aminocyclopropane-1-carboxylic AcidCyclopropane derivativeContains an amino group instead of a nitro group
Nitroacetic AcidAcetic acid derivativeLacks cyclopropane structure
Cyclopropanecarboxylic AcidCyclopropane derivativeSimilar carboxylic functionality without nitro
3-Nitropropanoic AcidLinear chainContains a linear structure instead of cyclic

The uniqueness of 2-nitrocyclopropane-1-carboxylic acid lies in its combination of a three-membered ring structure with both nitro and carboxylic functionalities, which affects its reactivity and potential applications in organic synthesis and medicinal chemistry .

2-Nitrocyclopropane-1-carboxylic acid represents a unique chemical compound containing both a strained three-membered ring system and two electron-withdrawing functional groups [1]. The molecular formula of this compound is C₄H₅NO₄, with a molecular weight of 131.09 g/mol [1] [2]. The compound features a cyclopropane ring bearing a nitro group (-NO₂) at position 2 and a carboxylic acid group (-COOH) at position 1 [1].

The structural framework consists of a planar cyclopropane ring due to the geometric constraint that three points define a plane [3]. This planarity forces significant ring strain within the molecule, as the internal bond angles of 60° deviate substantially from the ideal tetrahedral angle of 109.5° [4] [5]. The angle strain in cyclopropane systems amounts to approximately 24° 44' per carbon atom [4].

PropertyValueSource
Molecular FormulaC₄H₅NO₄ [1] [2]
Molecular Weight131.09 g/mol [1] [2]
Melting Point121-121.5°C [2]
Bond Angle (C-C-C)60° [4] [5]
Ring Strain~28 kcal/mol [5]

The compound exhibits characteristic "bent bonds" or "banana bonds" within the cyclopropane ring, where orbital overlap occurs at an angle rather than end-on, resulting in bonds that are intermediate between sigma and pi character [5] [6]. This structural feature contributes to the high reactivity of cyclopropane systems compared to acyclic alkanes [5].

Stereochemical Considerations

Cis and Trans Isomers

2-Nitrocyclopropane-1-carboxylic acid can exist as stereoisomers due to the presence of two substituents on the cyclopropane ring [7] [8]. The compound displays geometric isomerism, with the nitro and carboxylic acid groups capable of adopting either cis or trans orientations relative to each other across the three-membered ring [7].

In the trans configuration, the nitro group and carboxylic acid group are positioned on opposite faces of the cyclopropane ring plane [1] [2]. This arrangement represents the thermodynamically more stable isomer due to reduced steric interactions between the bulky substituents [7]. The trans isomer is specifically designated as "Cyclopropanecarboxylic acid, 2-nitro-, trans-" in chemical nomenclature [1] [2].

The cis configuration places both functional groups on the same face of the cyclopropane ring, resulting in increased steric hindrance and reduced stability compared to the trans form [7]. Research has demonstrated that enzymatic systems can produce all four possible diastereomeric cyclopropane products from linear nitroalkane substrates, indicating the accessibility of both cis and trans configurations under appropriate conditions [7].

Absolute Configurations (1R,2R)

The absolute configuration of 2-nitrocyclopropane-1-carboxylic acid is designated as (1R,2R) for the trans isomer, indicating the spatial arrangement of substituents around the two chiral centers [9] [2]. This stereochemical notation follows the Cahn-Ingold-Prelog priority rules, where the carboxylic acid carbon is assigned position 1 and the nitro-bearing carbon is position 2 [2].

The (1R,2R) configuration represents one of four possible stereoisomers that can theoretically exist for this compound [7]. The stereochemical assignment is confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis when crystals are available [7]. The InChI representation for the (1R,2R) isomer is InChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)/t2-,3-/s2 [2].

Studies of related nitrocyclopropane systems have revealed that enzymatic cyclopropanation reactions can exhibit remarkable stereoselectivity, with some enzymes producing greater than 95% diastereoselectivity for specific configurations [7]. The (1R,2R) configuration corresponds to one of the trans diastereomers, characterized by specific nuclear magnetic resonance chemical shift patterns that distinguish it from other stereoisomers [7].

Spectroscopic Identification

Mass Spectrometry Profiles

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for 2-nitrocyclopropane-1-carboxylic acid [10]. The molecular ion peak appears at m/z 131, corresponding to the molecular weight of 131.09 g/mol [1] [10]. Common ionization methods include electrospray ionization (ESI) and electron impact (EI) ionization for structural characterization [11].

Predicted collision cross section values have been calculated for various adduct ions of the compound [10]. The [M+H]⁺ adduct exhibits a predicted collision cross section of 116.9 Ų at m/z 132.02913 [10]. The sodium adduct [M+Na]⁺ shows a collision cross section of 126.5 Ų at m/z 154.01107 [10]. Negative ion mode produces the [M-H]⁻ ion at m/z 130.01457 with a collision cross section of 120.9 Ų [10].

Adduct Ionm/zPredicted CCS (Ų)
[M+H]⁺132.02913116.9
[M+Na]⁺154.01107126.5
[M-H]⁻130.01457120.9
[M+NH₄]⁺149.05567132.8
[M+K]⁺169.98501120.9

Fragmentation patterns typically involve loss of functional groups such as the carboxylic acid moiety (loss of 45 mass units for COOH) and the nitro group (loss of 46 mass units for NO₂) [12]. The cyclopropane ring may undergo ring-opening reactions under high-energy collision conditions, producing characteristic fragment ions that confirm the cyclic structure [12].

Nuclear Magnetic Resonance Spectroscopic Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-nitrocyclopropane-1-carboxylic acid through both proton (¹H) and carbon-13 (¹³C) analysis [13] [14]. The carboxylic acid proton typically appears as a broad singlet in the highly deshielded region between 10-12 ppm due to the electronegativity of oxygen and anisotropic effects from the carbonyl group [14] [15].

The cyclopropane ring protons exhibit characteristic chemical shifts that reflect the strained ring environment [13]. The proton attached to the carbon bearing the carboxylic acid group appears as a complex multiplet due to coupling with adjacent ring protons [13]. The proton on the carbon bearing the nitro group shows significant deshielding due to the electron-withdrawing nature of the nitro substituent [13].

In ¹³C nuclear magnetic resonance spectroscopy, the carboxyl carbon appears in the characteristic region for carboxylic acids, typically between 165-185 ppm [16] [14]. Saturated aliphatic carboxylic acids generally appear near the downfield end of this range, around 185 ppm [14]. The carbon atoms of the cyclopropane ring show distinct chemical shifts that can be used to confirm the three-membered ring structure [16].

Carbon-13 nuclear magnetic resonance analysis has been used to distinguish between different stereoisomers of nitrocyclopropane derivatives [7]. Specific chemical shift values around 56.4-56.8 ppm have been observed for the carbon bearing the carboxylic acid group in related cyclopropane systems, with stereoisomers showing distinctive chemical shift patterns [7].

Infrared Spectroscopy Characteristics

Infrared spectroscopy reveals characteristic absorption bands for both the carboxylic acid and nitro functional groups present in 2-nitrocyclopropane-1-carboxylic acid [15] [17]. The carboxylic acid group exhibits two diagnostic absorptions: a broad O-H stretching band extending from 2500-3300 cm⁻¹ and a C=O stretching absorption between 1710-1760 cm⁻¹ [15] [18].

The nitro group produces two strong and characteristic infrared absorptions that make identification straightforward [19] [20]. The asymmetric NO₂ stretch appears between 1550-1500 cm⁻¹, while the symmetric stretch occurs in the range 1390-1330 cm⁻¹ [19] [21]. These absorptions are among the most intense peaks in the spectrum and appear as distinctive "eye teeth" in the mid-infrared region [20].

Functional GroupVibration TypeFrequency Range (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500-3300Strong, broad
Carboxylic Acid C=OStretch1710-1760Strong
Nitro Group (asymmetric)NO₂ stretch1550-1500Strong
Nitro Group (symmetric)NO₂ stretch1390-1330Strong
Nitro GroupNO₂ scissor890-835Medium

Additional absorption bands include C-H stretching vibrations of the cyclopropane ring in the 3000-2800 cm⁻¹ region and various bending and deformation modes below 1500 cm⁻¹ [15] [22]. The combination of carboxylic acid and nitro group absorptions provides a unique spectroscopic fingerprint for compound identification [15] [20].

Crystallographic Data

Crystallographic analysis of 2-nitrocyclopropane-1-carboxylic acid provides precise structural parameters including bond lengths, bond angles, and molecular packing arrangements [23]. The compound exhibits a melting point of 121-121.5°C, indicating the formation of stable crystalline structures under standard conditions [2].

X-ray powder diffraction methods can be employed for compound identification and polymorphic analysis [23] [24]. The technique measures interplanar spacings and relative line intensities that serve as characteristic fingerprints for crystalline materials [24]. For cyclopropane derivatives, powder diffraction patterns typically show sharp, well-defined peaks due to the rigid molecular structure [23].

Single crystal X-ray diffraction, when suitable crystals are available, provides the most detailed structural information including absolute configuration determination [7]. Crystal structure analysis can confirm the trans arrangement of substituents and validate the (1R,2R) absolute configuration through anomalous scattering effects [7].

The crystalline state typically involves hydrogen bonding interactions between carboxylic acid groups of adjacent molecules, forming dimeric structures or extended hydrogen-bonded networks [15]. These intermolecular interactions influence the crystal packing and contribute to the observed melting point behavior [2]. The nitro groups may participate in additional weak intermolecular interactions that affect the overall crystal stability [23].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

131.02185764 g/mol

Monoisotopic Mass

131.02185764 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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